

Validation of DS44960156's MTHFD2 Selectivity Over MTHFD1: A Comparative Guide

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) inhibitor, **DS44960156**, focusing on its selectivity over its cytosolic isoform, MTHFD1. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to MTHFD1 and MTHFD2 in Cancer Metabolism

One-carbon (1C) metabolism is a crucial network of metabolic pathways required for the biosynthesis of nucleotides (purines and thymidine) and other essential molecules.^[1] Two key enzymes in this pathway are MTHFD1 and MTHFD2. While both enzymes perform similar catalytic functions, their cellular localization and expression patterns differ significantly. MTHFD1 is primarily found in the cytoplasm of normal cells, whereas MTHFD2 is a mitochondrial enzyme that is highly expressed in embryonic and various cancer cells but has low to no expression in most healthy adult tissues.^{[2][3]} This differential expression makes MTHFD2 a compelling therapeutic target for cancer, as its selective inhibition could minimize off-target effects on normal cells.^{[2][4]} Therefore, the development of inhibitors with high selectivity for MTHFD2 over MTHFD1 is a key goal in anticancer drug discovery.

DS44960156 is a novel, isozyme-selective MTHFD2 inhibitor featuring a tricyclic coumarin scaffold. It was identified through high-throughput screening and further optimized using

structure-based drug design.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the in vitro inhibitory potency (IC₅₀) of **DS44960156** against MTHFD2 and MTHFD1, alongside other known MTHFD1/2 inhibitors for comparison.

Compound	MTHFD2 IC ₅₀	MTHFD1 IC ₅₀	Selectivity (MTHFD1 IC ₅₀ / MTHFD2 IC ₅₀)
DS44960156	1.6 µM	>30 µM	>18.75-fold
DS18561882	0.0063 µM	0.57 µM	~90-fold
LY345899	663 nM	96 nM	0.14-fold (MTHFD1 selective)
TH9619	47 nM (dual)	47 nM (dual)	1-fold (dual inhibitor)
MTHFD2-IN-6	1.46 µM	19.05 µM	~13-fold

Experimental Protocols

Biochemical Assay for MTHFD1/2 Inhibition (Dehydrogenase Activity)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against the dehydrogenase activity of recombinant human MTHFD1 and MTHFD2.

- Reagents and Materials:
 - Recombinant human MTHFD1 and MTHFD2 enzymes.
 - Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).
 - Cofactor: NAD⁺.
 - Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

- Test compound (e.g., **DS44960156**) serially diluted in DMSO.
- 96-well microplate.
- Microplate reader capable of measuring absorbance at 340 nm.
- Procedure:
 1. Add assay buffer, MTHFD1 or MTHFD2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
 2. Incubate the mixture for a defined period at a controlled temperature to allow the compound to bind to the enzyme.
 3. Initiate the enzymatic reaction by adding the substrate (CH₂-THF) and cofactor (NAD⁺).
 4. Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
 5. Calculate the initial reaction velocity for each compound concentration.
 6. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay

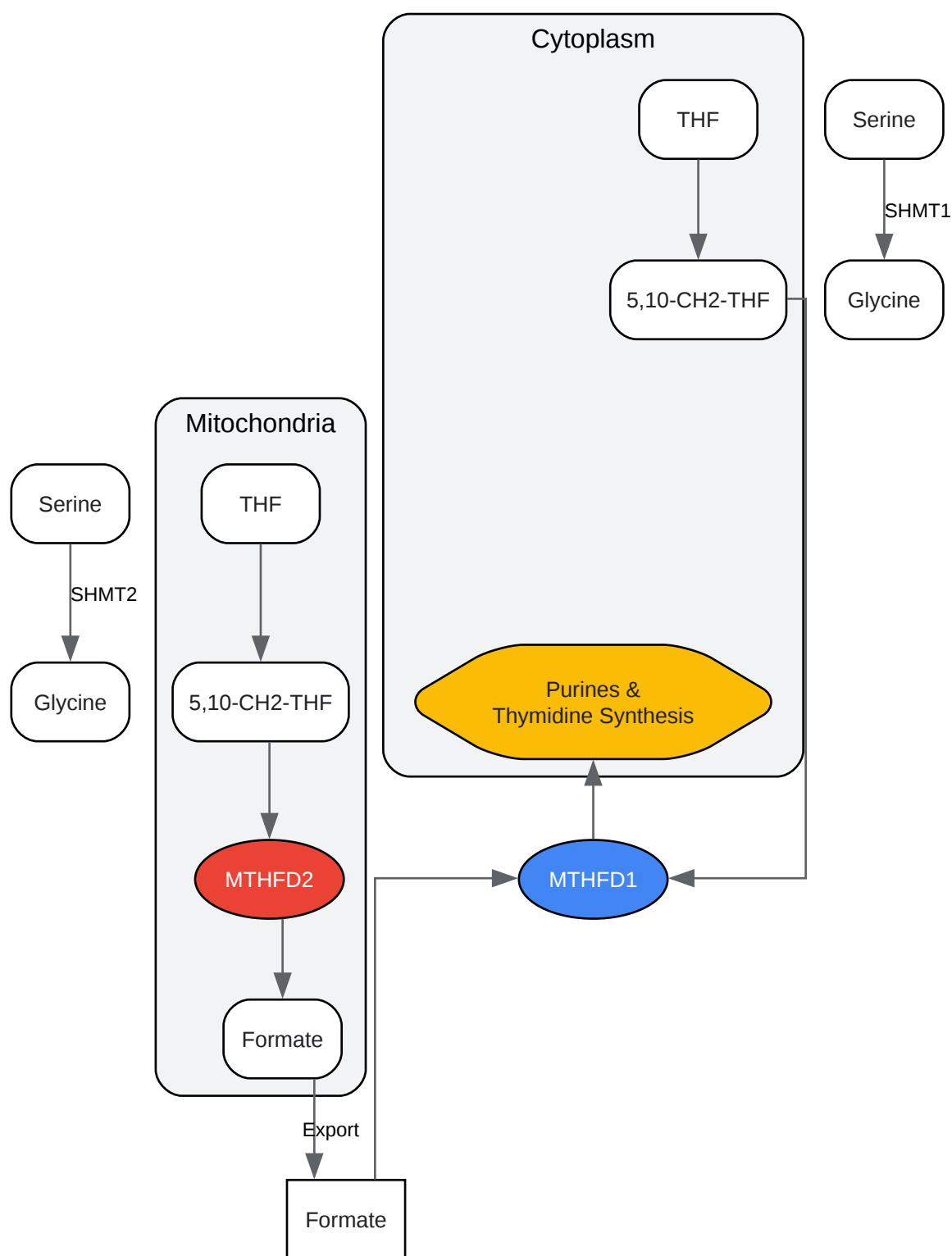
This protocol provides a general method to assess the effect of MTHFD2 inhibitors on the proliferation of cancer cell lines.

- Reagents and Materials:
 - Cancer cell line known to overexpress MTHFD2 (e.g., acute myeloid leukemia (AML) or breast cancer cell lines).
 - Cell culture medium and supplements.
 - Test compound (e.g., **DS44960156**) serially diluted in DMSO.
 - Cell viability reagent (e.g., CellTiter-Glo® or MTT).

- 96-well cell culture plates.
- Luminometer or spectrophotometer.
- Procedure:
 1. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).
 3. Incubate the cells for a specified period (e.g., 72 or 96 hours).
 4. Add the cell viability reagent to each well according to the manufacturer's instructions.
 5. Measure the luminescence or absorbance to determine the number of viable cells.
 6. Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

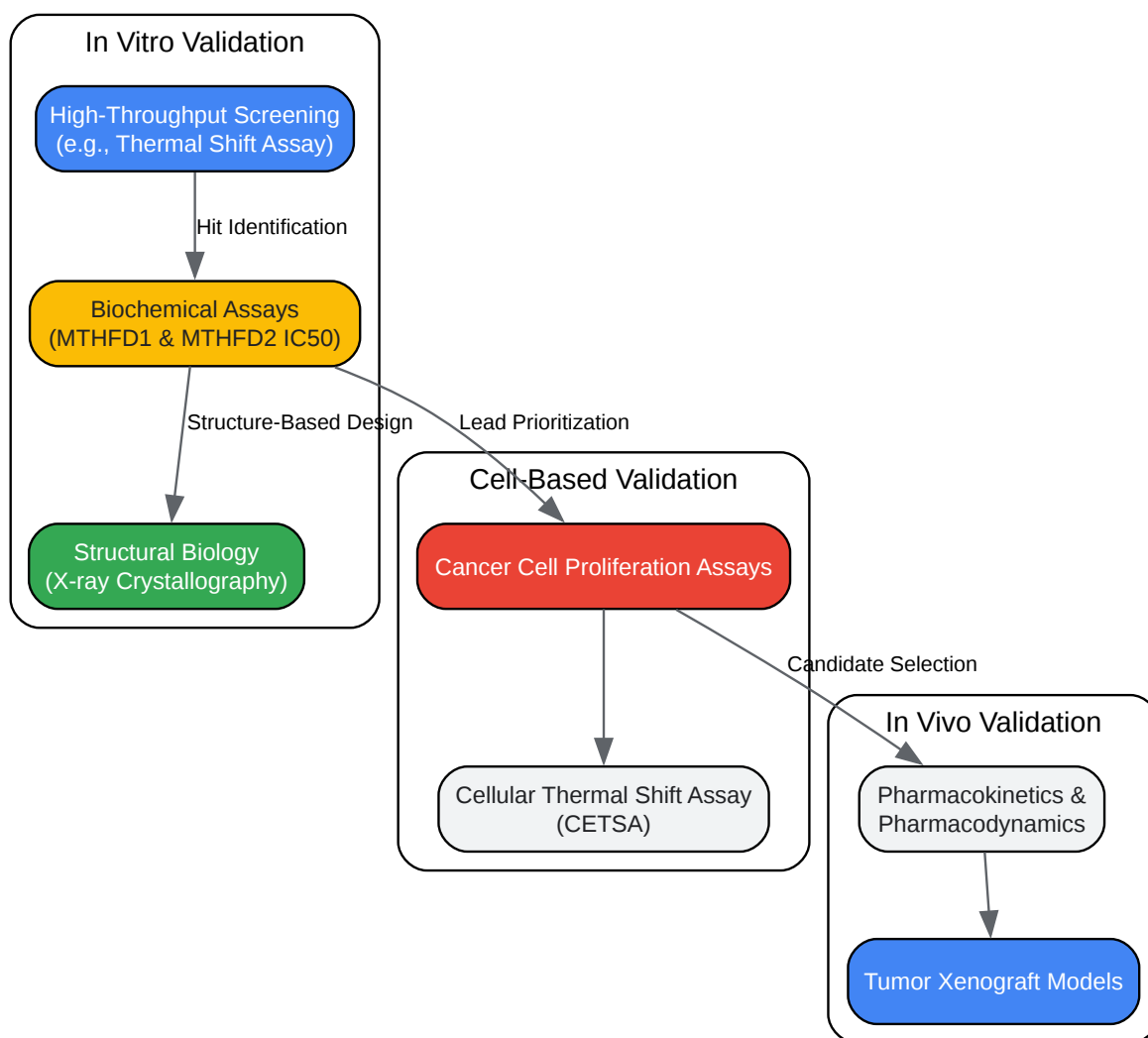
One-Carbon Metabolism Pathway



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Caption: Simplified one-carbon metabolism pathway in mitochondria and cytoplasm.

Experimental Workflow for Validating MTHFD2 Selectivity



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Caption: Workflow for the validation of selective MTHFD2 inhibitors.

Mechanism of DS44960156 Selectivity

The high selectivity of **DS44960156** for MTHFD2 over MTHFD1 is attributed to specific interactions within the folate-binding site of the enzyme. Although the folate-binding sites of

MTHFD1 and MTHFD2 are structurally similar, subtle differences in their amino acid composition are key to the selective binding of **DS44960156**.

Molecular dynamics simulations and structural analyses have revealed that **DS44960156** forms several hydrogen bonds and a strong π - π stacking interaction with residues in the MTHFD2 binding pocket, including Tyr84, Asn87, and Gly310. In contrast, in MTHFD1, the corresponding residue to Asn87 in MTHFD2 is a non-polar valine (Val55). This substitution prevents the formation of a critical hydrogen bond with the linker amide of **DS44960156**, leading to a less stable and less favorable binding conformation in MTHFD1. This difference in interaction is a primary reason for the observed selectivity.

Conclusion

The available data robustly demonstrates that **DS44960156** is a selective inhibitor of MTHFD2 with greater than 18-fold selectivity over MTHFD1. This selectivity is achieved through specific molecular interactions that are favored in the MTHFD2 binding pocket but not in MTHFD1. As a selective inhibitor, **DS44960156** serves as a valuable chemical probe to investigate the biological functions of MTHFD2 in cancer and represents a promising starting point for the development of novel anticancer therapeutics with a potentially wide therapeutic window. The upgraded compound, DS18561882, shows even greater potency and selectivity, and has demonstrated tumor growth inhibition in a mouse xenograft model upon oral administration.

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